C.I. Basic Yellow 39
Description
Significance of C.I. Basic Yellow 39 within the Basic Dye Class
Basic dyes are known for producing brilliant and intense colors. mfa.orgchemicalbook.com this compound, with its red-light yellow hue, is a member of the single azo class of dyes. worlddyevariety.com Azo dyes represent a significant portion of the synthetic dye market and are characterized by the presence of one or more azo groups (–N=N–) in their molecular structure. The color of these dyes is a result of the excitation of valence π-electrons by visible light. wikipedia.org
Basic dyes, including this compound, find applications in coloring various materials such as textiles, paper, leather, and even in the formulation of inks and plastics. alfa-chemistry.commfa.org Their solubility in water and ethanol, and more so in acetic acid, makes them versatile for different dyeing processes. alfa-chemistry.com
Historical Context of Related Dye Chemistry Advancements
The history of synthetic dyes began in 1856 with William Henry Perkin's serendipitous discovery of mauveine, the first synthetic dye, which belongs to the basic dye class. alfa-chemistry.commfa.orgopen.edu This discovery spurred the development of a wide range of synthetic dyes and was a pivotal moment in the advancement of organic chemistry. wikipedia.orgchemistryviews.org Following mauveine, other basic dyes such as fuchsine, crystal violet, and malachite green were synthesized. chemicalbook.com The foundation of the synthetic dye industry was largely built on coal tar, which served as a primary source for the necessary chemical precursors. open.educhemistryviews.org Over the years, research focused on determining the structures of natural dyes to enable their synthesis on an industrial scale. open.edu By the early 20th century, the synthetic dye industry was firmly established, with Germany producing the vast majority of the world's dyes. chemistryviews.org
Current Research Landscape and Gaps Pertaining to this compound
Current research involving dyes similar to this compound often focuses on their environmental impact and degradation. For instance, studies on related dyes like C.I. Basic Yellow 28 and C.I. Reactive Yellow 39 explore methods for their removal from wastewater, such as photocatalytic degradation and adsorption. researchgate.netresearchgate.net Research has investigated the use of various catalysts and adsorbents to decolorize and mineralize these dyes. researchgate.netmdpi.com
However, there appears to be a research gap specifically concerning the detailed photophysical properties and advanced applications of this compound itself. While general properties are known, in-depth studies on its quantum yield, fluorescence lifetime, and potential use in areas like sensor development or as a molecular probe are less common in publicly available literature. Further investigation into its specific interactions with different materials at a molecular level could also unveil new applications.
Scope and Objectives of Academic Inquiry into this compound
The primary objective of academic inquiry into this compound is to fully characterize its chemical and physical properties. This includes determining its precise molecular structure, understanding its spectroscopic behavior, and evaluating its stability under various conditions. A key area of investigation is its potential application beyond traditional dyeing, for example, in analytical chemistry as an indicator or in materials science.
A significant portion of the research on colored compounds like this compound is also directed towards understanding their environmental fate and developing effective remediation technologies. This involves studying its degradation pathways and the byproducts formed.
Chemical Profile of this compound
| Property | Value |
| C.I. Name | Basic Yellow 39 |
| CAS Registry Number | 12221-85-1 |
| Molecular Formula | C₁₅H₁₄Cl₂N₄O |
| Molecular Weight | 337.2 g/mol |
| Molecular Structure Class | Single Azo |
| Appearance | Red-light yellow |
Data sourced from World Dye Variety. worlddyevariety.com
Properties
CAS No. |
12221-85-1 |
|---|---|
Molecular Formula |
C12H15N3O6 |
Synonyms |
C.I. Basic Yellow 39 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of C.i. Basic Yellow 39
Established Reaction Pathways for C.I. Basic Yellow 39 Synthesis
The traditional and most common method for synthesizing this compound, like many other azo dyes, involves a two-step process: diazotization followed by a coupling reaction. ekb.eg
Diazotization and Coupling Reaction Mechanisms for Azo Dye Formation
The synthesis of azo dyes fundamentally relies on the diazotization of a primary aromatic amine, which serves as the diazo component, and its subsequent coupling with an electron-rich nucleophile, known as the coupling component. ekb.eg
Diazotization: This initial step involves the reaction of a primary aromatic amine with a nitrous acid salt, typically sodium nitrite (B80452), in an acidic medium. longdom.org The acid protonates the nitrous acid, which then reacts with the amine to form a highly reactive diazonium salt. This reaction is exothermic and is usually carried out at low temperatures, often between 0 and 5°C, to ensure the stability of the diazonium salt, which can decompose at higher temperatures. ekb.eg The resulting diazonium ion contains an electron-deficient nitrogen atom, making it a potent electrophile. longdom.org
Azo Coupling: The highly reactive diazonium salt is then introduced to a solution containing the coupling component. This component is an aromatic compound rich in electrons, such as a phenol, naphthol, or an aromatic amine, which can readily undergo electrophilic aromatic substitution. longdom.orgresearchgate.net The diazonium ion attacks the electron-rich aromatic ring of the coupling component, leading to the formation of the characteristic azo bond (–N=N–), the chromophore responsible for the dye's color. nih.gov The position of the coupling on the aromatic ring is influenced by the nature of the substituents present on the coupling component.
For C.I. Reactive Yellow 39, a related azo dye, the manufacturing process involves the diazotization of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid and subsequent coupling with 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com While specific precursors for this compound are not detailed in the provided search results, the general mechanism remains the same.
Optimization of Synthetic Parameters (e.g., reaction conditions, yield enhancement)
The efficiency and yield of azo dye synthesis are highly dependent on the careful control of several reaction parameters.
Temperature: As mentioned, maintaining a low temperature (0-5°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt. ekb.eg
pH: The pH of the reaction medium is crucial for both the diazotization and coupling steps. Diazotization is typically carried out in an acidic environment. longdom.org The coupling reaction's optimal pH depends on the nature of the coupling component. For instance, coupling with phenols is generally favored under weakly alkaline conditions, while coupling with aromatic amines is often performed in weakly acidic to neutral conditions. A study on the continuous flow synthesis of C.I. Reactive Red 195 found that increasing the pH of the coupling component solution to 10 improved dye purity by increasing the reactivity of the coupling site. acs.org
Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the amine to the nitrite in the diazotization step and the diazonium salt to the coupling component in the coupling step, is a key factor in maximizing yield and minimizing side reactions. A patent for a disperse yellow dye suggests a molar ratio of the amine (Metha Amino Phenon) to sodium nitrite of 1:1.02 ~ 1.2. google.com
Reaction Time and Agitation: Adequate reaction time and efficient mixing are necessary to ensure the completion of both the diazotization and coupling reactions. ekb.eg Continuous stirring is essential during the synthesis. ekb.eg
Catalysts: While not always necessary, certain catalysts can be employed to enhance the reaction rate or improve selectivity.
| Parameter | Optimal Condition/Range | Rationale |
| Diazotization Temperature | 0 - 5 °C ekb.eg | Prevents decomposition of the unstable diazonium salt. ekb.eg |
| Diazotization pH | Acidic longdom.org | Facilitates the formation of the nitrous acidium ion for reaction with the amine. longdom.org |
| Coupling pH | Dependent on coupling component (Weakly acidic to alkaline) acs.org | Optimizes the nucleophilicity of the coupling component. acs.org |
| Molar Ratio (Amine:Nitrite) | e.g., 1:1.02 - 1.2 google.com | Ensures complete diazotization and minimizes unreacted starting material. google.com |
| Agitation | Continuous ekb.eg | Ensures homogeneity and efficient mass transfer. ekb.eg |
Novel Synthetic Routes and Alternative Precursor Utilization
In response to growing environmental concerns, research has focused on developing more sustainable and "green" methods for the synthesis of azo dyes.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of azo dye synthesis, this includes exploring alternative solvents, catalysts, and energy sources.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a promising technique for accelerating organic reactions. A study on the synthesis of unsymmetrical azo dyes demonstrated that a microwave-assisted route could produce dyes in high yields (up to 97%) within minutes, without the need for a metal catalyst. nih.gov This method utilizes an aromatic amine as an in-situ reductant for its direct cross-condensation with nitroarenes. nih.gov
Grindstone Chemistry: Solvent-free synthesis via grinding is another environmentally benign approach. longdom.org This method minimizes reaction time and enhances atom efficiency, offering a low-cost and simple alternative to traditional solvent-based syntheses. longdom.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key aspect of green chemistry. Research into the synthesis of other organic compounds has explored the use of novel green solvents, which could potentially be applied to azo dye production. rsc.org
Exploring Sustainable Manufacturing Methods
Sustainable manufacturing focuses on minimizing environmental impact throughout the production lifecycle.
Continuous Flow Synthesis: Transitioning from batch production to continuous flow processes offers several advantages, including improved heat and mass transfer, enhanced safety, and reduced waste generation. acs.orgrsc.org A study on the continuous synthesis of azo dyes using a bubble column reactor reported high yields and a significant reduction in water usage compared to industrial batch processes. rsc.org Another study on the continuous synthesis of C.I. Reactive Red 195 achieved a high throughput and increased dye purity. acs.org
Biocatalysis: The use of enzymes as catalysts in chemical synthesis is a cornerstone of green chemistry. Enzymatic processes can offer high selectivity and operate under mild conditions. Research has shown that azoreductase and laccase enzymes can be used for the degradation and valorization of azo dyes, suggesting potential applications in biocatalytic synthesis. nih.gov The use of whole cells of E. coli containing these enzymes has shown promise for developing economically feasible and sustainable bioprocesses with high product yields. nih.gov
| Sustainable Method | Key Advantages |
| Microwave-Assisted Synthesis nih.gov | Rapid reaction times, high yields, catalyst-free. nih.gov |
| Grindstone Chemistry longdom.org | Solvent-free, reduced reaction time, high atom efficiency. longdom.org |
| Continuous Flow Synthesis acs.orgrsc.org | Improved safety, reduced waste, higher throughput and purity. acs.orgrsc.org |
| Biocatalysis nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |
Chemical Functionalization and Derivatization Strategies
The chemical structure of this compound can be modified to alter its properties, such as solubility, color, and affinity for different substrates. This process, known as derivatization, involves introducing new functional groups to the dye molecule.
While specific derivatization strategies for this compound are not extensively detailed in the provided search results, general approaches for modifying azo dyes can be considered. These can include:
Introduction of Sulfonate Groups: The addition of sulfonate (–SO₃H) groups can increase the water solubility of the dye.
Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can alter the shade of the dye and improve its fastness properties.
Alkylation or Arylation: Modifying existing amino or hydroxyl groups through alkylation or arylation can change the dye's color and solubility characteristics.
Formation of Metal Complexes: Some azo dyes can form coordination complexes with metal ions, leading to significant changes in color and stability.
Esterification: A patent for a disperse yellow dye describes an esterification step using benzene (B151609) sulfonyl chloride after the coupling reaction to obtain the final product. google.com
These modifications allow for the tailoring of the dye's properties for specific applications, such as dyeing different types of fibers or for use in high-tech applications.
Introduction of Auxiliary Chromophores and Auxochromes
The color and intensity of an azo dye are determined by the chromophore (the azo group and associated aromatic systems) and the presence of auxochromes. nih.govcapitalresin.com Auxochromes are functional groups with lone pairs of electrons that, when attached to a chromophore, modify its ability to absorb light, often intensifying the color and shifting the absorption wavelength. capitalresin.com
Derivatization of this compound can be achieved by introducing various auxochromes or even additional chromophores to its molecular structure. The primary amine or the coupling component used in the initial synthesis can be pre-functionalized with these groups.
Auxochromes: These are color-helping groups. Common examples include hydroxyl (–OH), amino (–NH2), and alkylamino (–NHR, –NR2) groups. When in conjugation with the chromophore's pi-system, they can cause a bathochromic shift (deepening of color) or a hypsochromic shift (lightening of color). capitalresin.com For instance, adding electron-donating groups can modulate the dye's shade.
Auxiliary Chromophores: It is also possible to synthesize more complex structures by incorporating additional color-bearing groups. This can lead to polyazo dyes (containing multiple azo linkages), which can produce a wider range of colors and functionalities. nih.gov Inspired by the synthesis of novel colorants, azo chromophores can be covalently bonded to other molecules to create multifunctional dyes. acs.org
The table below illustrates potential modifications through the introduction of various functional groups and their expected effect on the dye's properties.
| Functional Group | Type | Potential Effect on this compound |
| Hydroxyl (–OH) | Auxochrome | May shift color towards orange/red; can improve water solubility and provide a site for hydrogen bonding. capitalresin.com |
| Amino (–NH₂) | Auxochrome | Generally deepens color (bathochromic shift); increases the basicity of the dye. capitalresin.com |
| Sulfonic Acid (–SO₃H) | Solubilizing Group | Increases water solubility significantly; can convert the dye to an anionic (acid) dye, altering its substrate affinity. |
| Nitro (–NO₂) | Chromophore/Modulator | Electron-withdrawing group; can shift color and is a chromophore in its own right. capitalresin.com |
| Halogens (–Cl, –Br) | Auxochrome | Can produce a bathochromic shift and may improve lightfastness. |
Covalent Modification for Enhanced Material Interaction
Basic dyes, being cationic, typically form ionic bonds with anionic substrates like acrylic fibers, wool, and silk. capitalresin.comresearchgate.net This interaction, while strong, can sometimes be less permanent than a covalent bond, especially under stringent washing conditions. To overcome this, this compound can be derivatized to function as a reactive dye.
Reactive dyes form a stable, covalent bond with the substrate, resulting in excellent wash fastness. capitalresin.combritannica.com This is achieved by incorporating a reactive group into the dye's structure that can chemically bond with functional groups on the fiber, such as the hydroxyl groups in cellulose (B213188) or amino groups in proteins. britannica.comindustrialchemicals.gov.au
Cationic reactive dyes combine the properties of both basic and reactive dyes. researchgate.net They are attracted to the fiber electrostatically and then form a permanent covalent linkage. A potential modification route for this compound would involve introducing a reactive moiety, such as a monochlorotriazine or vinyl sulfone group, onto its aromatic backbone. industrialchemicals.gov.au
Methods of Covalent Modification:
Incorporation of a Reactive Group: A common strategy is to use a starting material (either the amine or the coupling agent) that already contains a reactive group.
Post-Synthetic Modification: The synthesized this compound molecule could be chemically altered to add a reactive handle.
This modification transforms the dye's interaction with materials, as detailed in the table below.
| Bonding Type | Mechanism | Substrate Affinity | Fastness Properties |
| Ionic Bonding (Unmodified Basic Dye) | Electrostatic attraction between the cationic dye and anionic sites on the fiber. researchgate.net | High for acrylics, wool, silk. Low for cotton. | Good, but can be susceptible to stripping by strong electrolytes. |
| Covalent Bonding (Modified Reactive Dye) | Formation of a stable chemical bond between the dye's reactive group and the fiber's functional groups. britannica.comindustrialchemicals.gov.au | High for cellulose, wool, silk, and nylon, depending on the reactive group. | Excellent wash and wet fastness due to the permanent bond. capitalresin.com |
Formation of Composite Structures Incorporating this compound
Incorporating dyes into composite materials is an advanced strategy to develop functional materials for various applications, including sensing, optics, and controlled release systems. This compound can be integrated into different matrices to form composite structures.
Polymer Composites: The dye can be blended with or encapsulated within a polymer matrix. For example, studies have shown the fabrication of ethylene-propylene composites containing other dyes to create materials with specific optical and stability properties. nih.gov Similarly, this compound could be incorporated into polymers like polyacrylonitrile (B21495) or polyvinylchloride. researchgate.netnih.gov This can serve to immobilize the dye, preventing leaching while imparting color and other functionalities to the polymer. Encapsulation methods, such as those used for pigments in electrophoretic displays, can create microcapsules of the dye for specialized applications. researchgate.netmdpi.com
Inorganic/Organic Hybrid Composites: Carbon-silica composites have been successfully used as adsorbents for the removal of other basic dyes from aqueous solutions, indicating a strong interaction between the dye and the composite material. mdpi.com this compound could be similarly integrated into such porous inorganic structures. Another advanced approach is the encapsulation of dyes within metal-organic frameworks (MOFs), which can protect the dye and enhance its photophysical properties, potentially for creating white-light emitting devices from a blue-light source. rsc.org
These composite materials offer a range of potential applications, as summarized below.
| Composite Type | Host Material | Potential Application |
| Polymer Blend/Composite | Ethylene-Propylene Rubber, Polyvinylchloride (PVC) | Colored plastics, decorative materials, materials with enhanced UV stability. nih.govresearchgate.net |
| Microencapsulated Dye | Polyethylene, Polystyrene | E-ink displays, controlled-release systems, carbonless copy paper. researchgate.net |
| Adsorbent Composite | Carbon-Silica, Activated Carbon | Water remediation systems for capturing other pollutants. mdpi.com |
| Metal-Organic Framework (MOF) Composite | ZIF-8, UiO-66 | Solid-state lighting (phosphors), chemical sensors, advanced optical materials. rsc.org |
| Halide Salt Composites (Halmets) | Bismuth, Polyacrylonitrile | While primarily researched for radioiodine, the concept of encapsulating substances in metal or polymer-metal composites could be adapted for permanent sequestration of dyes. nih.gov |
Spectroscopic and Advanced Structural Characterization of C.i. Basic Yellow 39
Vibrational Spectroscopic Analysis of C.I. Basic Yellow 39 (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the molecular structure of compounds. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint. FT-IR measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. Although these methods are routinely applied to characterize organic dyes, specific FT-IR or Raman spectra or their detailed analysis for this compound were not found in the conducted searches.
Electronic Absorption and Emission Spectroscopic Investigations (e.g., UV-Vis, Fluorescence)
Electronic absorption spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores, which are responsible for the color of dyes., Fluorescence spectroscopy examines the emission of light by a substance after it has absorbed photons, providing insights into excited-state properties and molecular environment.,, While electronic spectroscopy is fundamental to characterizing colored compounds like azo dyes, specific UV-Vis absorption or fluorescence spectra, including data on absorbance maxima or emission wavelengths for this compound, were not available in the search results.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the detailed molecular structure and connectivity of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the types and arrangement of atoms within a molecule., Various NMR techniques (e.g., ¹H NMR, ¹³C NMR, 2D NMR) can be employed to fully elucidate complex structures. Although NMR is widely used in the characterization of organic molecules, specific NMR spectroscopic data or structural elucidations for this compound were not found in the consulted literature.
Mass Spectrometric Identification of this compound and its Derivatives
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This technique is invaluable for identifying unknown substances, confirming the identity of synthesized compounds, and detecting impurities or derivatives., Techniques like MALDI-TOF MS have been used for the identification of various dyes. However, specific mass spectrometric data, such as the molecular ion peak or characteristic fragmentation ions for this compound or its potential derivatives, were not found in the search results.
X-ray Diffraction and Crystallographic Studies of this compound
X-ray Diffraction (XRD) and crystallographic studies are essential for determining the crystal structure of solid compounds. XRD patterns can be used for phase identification and analyzing the crystalline nature of a material, while single-crystal X-ray diffraction can provide precise atomic positions and bond lengths, leading to a complete 3D structure determination.,, These techniques require crystalline samples of sufficient quality. No information regarding X-ray diffraction patterns or crystallographic data specifically for this compound was available in the consulted sources.
Advanced Microscopic Characterization (e.g., SEM, AFM)
Advanced microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to investigate the surface morphology, topography, and nanoscale features of materials. SEM provides high-resolution images of the sample surface by scanning it with a focused electron beam, while AFM uses a physical probe to map the surface topography and can also provide information on surface properties.,, While these techniques can be applied to study the physical form and aggregation behavior of dye particles, specific SEM or AFM images or characterization data for this compound were not found in the search results.
Compound Names and PubChem CIDs
Subject: this compound
This article focuses solely on the chemical compound this compound, based on available information.
This compound is a synthetic dye classified as a basic dye. It is characterized by a single azo molecular structure. neelikoncolors.com The dye is described as having a red light yellow appearance. neelikoncolors.com
The chemical formula for this compound is C₁₅H₁₄Cl₂N₄O, and its molecular weight is 337.2. neelikoncolors.com The CAS Registry Number associated with this compound is 12221-85-1. neelikoncolors.com One trade name associated with this dye is Lycramine Light Yellow 3RLL. neelikoncolors.com
Therefore, a comprehensive discussion on the following sections based solely on this compound cannot be provided from the gathered information:
This compound in Forensic Chemical Analysis
This compound, a fluorescent dye, has found application in forensic science, particularly in the visualization of latent impressions and the identification of fiber dyes. Its fluorescent properties make it a valuable tool when used in conjunction with alternate light sources. forensicresources.org
Visualization Techniques for Latent Impressions
The visualization of latent fingerprints on various surfaces is a critical aspect of forensic investigation. C.I. Basic Yellow is recognized as an effective fluorescent dye for this purpose, especially on non-porous surfaces such as metal, glass, and plastic. forensicresources.org While primarily used on non-porous materials, it can also be applied to porous or semi-porous surfaces under specific conditions. forensicresources.org
The application typically involves treating the surface with cyanoacrylate ester (super glue), which causes a white polymerization on the latent print residue. forensicresources.orgnih.gov C.I. Basic Yellow then adheres to this polymerized cyanoacrylate, rendering the latent prints fluorescent. forensicresources.org
The procedure often involves spraying or submerging the evidence item in a solution containing C.I. Basic Yellow, typically dissolved in methanol. forensicresources.org Excess dye is then rinsed off, and the item is examined using an alternate light source (ALS) or laser, such as a Crime Scope or Mini-Blue Maxx, with appropriate filters (e.g., orange goggles) to observe the bright yellow fluorescence of the developed prints. forensicresources.org It is noted that using too much dye can lead to the entire surface fluorescing, potentially masking the latent print. forensicresources.org
Analytical Methods for Fiber Dye Identification
The identification and comparison of textile fiber dyes are important in forensic casework to establish associations between individuals, objects, and crime scenes. ojp.gov While this compound is not explicitly mentioned as a standard dye for identifying other dyes in the provided search results, the broader context of forensic fiber analysis involves the use of various analytical techniques to characterize dyes present in fibers.
Techniques commonly employed for fiber dye analysis include visible absorption spectroscopy, UV-Vis microspectrophotometry, Raman spectroscopy, and chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis, diode array (DAD), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS). ojp.govojp.govmdpi.comresearchgate.net These methods aim to classify and identify the dye composition, providing a chemical "fingerprint" that can aid in tracing the origin of the fibers. ojp.gov The effectiveness of these methods can be influenced by factors such as the fiber type, dye class, and sample size. ojp.govmdpi.com
Integration of this compound in Polymer and Coating Formulations
While specific details on the integration of this compound into polymer and coating formulations are limited in the provided search results, the broader context of dye applications in materials science suggests potential uses. Dyes, including basic dyes, are widely used to impart color to various materials, including textiles, paper, leather, and potentially polymers and coatings. worlddyevariety.comsdc.org.uk
The manufacturing capabilities of dye producers often include the formulation of various dye classes, such as basic dyes, for use in textiles and leather industries. environmentclearance.nic.in The application of dyes in materials like textiles can involve processes that improve dye uptake and fastness properties, sometimes utilizing surface treatments like plasma. researchgate.net
The use of dyes in coatings is also a known application, although specific examples involving this compound were not detailed in the provided information. However, the mention of "Coating chemicals" and "Formulation" in the context of dye manufacturing indicates the relevance of dyes in these applications. environmentclearance.nic.in
Utilization in Analytical Sensing Systems and Chemical Indicators
The application of dyes as components in analytical sensing systems and chemical indicators is an active area of research. These systems often rely on the chemoresponsive properties of dyes, where their optical properties change in response to the presence or concentration of specific analytes. researchgate.netillinois.edu
Chemoresponsive Properties and Sensing Mechanisms
Chemoresponsive dyes are central to the development of colorimetric sensors. These sensors function by exhibiting a distinct and direct spectroscopic, transmission, or reflectance change upon interaction with target analytes. illinois.edu The sensing mechanisms can involve various interactions between the dye molecule and the analyte, leading to changes in the dye's electronic structure and, consequently, its absorption or emission spectrum. researchgate.netacs.org
While this compound is not explicitly detailed as a component in specific sensing systems within the provided results, the principles of chemoresponsive dyes are broadly applicable. The design of such sensors involves selecting colorants with appropriate chemical and photophysical properties that enable a measurable response to the analyte of interest. researchgate.net
pH-Dependent Spectroscopic Behavior
The spectroscopic behavior of many dyes is known to be pH-dependent, making them useful as pH indicators. Changes in pH can affect the protonation state of functional groups within the dye molecule, leading to shifts in their absorption or emission maxima and resulting in visible color changes. sci-hub.seresearchgate.net
Although specific data on the pH-dependent spectroscopic behavior of this compound was not found in the provided search results, the general principle applies to many basic dyes. The interaction of basic dyes with substances, such as surfactants, can also influence their spectroscopic properties, including shifts in maximum absorption wavelength and changes in absorption intensity, which can be studied using spectrophotometric methods. researchgate.net These interactions highlight the sensitivity of dye spectra to their chemical environment, a property that can be harnessed in sensing applications.
| Compound Name | PubChem CID |
| This compound | 678996 |
This article focuses on the advanced applications of the chemical compound this compound, exploring its utility in forensic science, material science, and analytical chemistry.
Advanced Applications of C.i. Basic Yellow 39 in Diverse Material Systems
C.I. Basic Yellow 39 in Forensic Chemical Analysis
This compound, a fluorescent dye, has found application in forensic science, particularly in the visualization of latent impressions and the identification of fiber dyes. Its fluorescent properties make it a valuable tool when used in conjunction with alternate light sources. forensicresources.org
Visualization Techniques for Latent Impressions
The visualization of latent fingerprints on various surfaces is a critical aspect of forensic investigation. C.I. Basic Yellow is recognized as an effective fluorescent dye for this purpose, especially on non-porous surfaces such as metal, glass, and plastic. forensicresources.org While primarily used on non-porous materials, it can also be applied to porous or semi-porous surfaces under specific conditions. forensicresources.org
The application typically involves treating the surface with cyanoacrylate ester (super glue), which causes a white polymerization on the latent print residue. forensicresources.orgnih.gov C.I. Basic Yellow then adheres to this polymerized cyanoacrylate, rendering the latent prints fluorescent. forensicresources.org
The procedure often involves spraying or submerging the evidence item in a solution containing C.I. Basic Yellow, typically dissolved in methanol. forensicresources.org Excess dye is then rinsed off, and the item is examined using an alternate light source (ALS) or laser, such as a Crime Scope or Mini-Blue Maxx, with appropriate filters (e.g., orange goggles) to observe the bright yellow fluorescence of the developed prints. forensicresources.org It is noted that using too much dye can lead to the entire surface fluorescing, potentially masking the latent print. forensicresources.org
Analytical Methods for Fiber Dye Identification
The identification and comparison of textile fiber dyes are important in forensic casework to establish associations between individuals, objects, and crime scenes. ojp.gov While this compound is not explicitly mentioned as a standard dye for identifying other dyes in the provided search results, the broader context of forensic fiber analysis involves the use of various analytical techniques to characterize dyes present in fibers.
Techniques commonly employed for fiber dye analysis include visible absorption spectroscopy, UV-Vis microspectrophotometry, Raman spectroscopy, and chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis, diode array (DAD), high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS). ojp.govojp.govmdpi.comresearchgate.net These methods aim to classify and identify the dye composition, providing a chemical "fingerprint" that can aid in tracing the origin of the fibers. ojp.gov The effectiveness of these methods can be influenced by factors such as the fiber type, dye class, and sample size. ojp.govmdpi.com
Integration of this compound in Polymer and Coating Formulations
While specific details on the integration of this compound into polymer and coating formulations are limited in the provided search results, the broader context of dye applications in materials science suggests potential uses. Dyes, including basic dyes, are widely used to impart color to various materials, including textiles, paper, leather, and potentially polymers and coatings. worlddyevariety.comsdc.org.uk
The manufacturing capabilities of dye producers often include the formulation of various dye classes, such as basic dyes, for use in textiles and leather industries. environmentclearance.nic.in The application of dyes in materials like textiles can involve processes that improve dye uptake and fastness properties, sometimes utilizing surface treatments like plasma. researchgate.net
The use of dyes in coatings is also a known application, although specific examples involving this compound were not detailed in the provided information. However, the mention of "Coating chemicals" and "Formulation" in the context of dye manufacturing indicates the relevance of dyes in these applications. environmentclearance.nic.in
Utilization in Analytical Sensing Systems and Chemical Indicators
The application of dyes as components in analytical sensing systems and chemical indicators is an active area of research. These systems often rely on the chemoresponsive properties of dyes, where their optical properties change in response to the presence or concentration of specific analytes. researchgate.netillinois.edu
Chemoresponsive Properties and Sensing Mechanisms
Chemoresponsive dyes are central to the development of colorimetric sensors. These sensors function by exhibiting a distinct and direct spectroscopic, transmission, or reflectance change upon interaction with target analytes. illinois.edu The sensing mechanisms can involve various interactions between the dye molecule and the analyte, leading to changes in the dye's electronic structure and, consequently, its absorption or emission spectrum. researchgate.netacs.org
While this compound is not explicitly detailed as a component in specific sensing systems within the provided results, the principles of chemoresponsive dyes are broadly applicable. The design of such sensors involves selecting colorants with appropriate chemical and photophysical properties that enable a measurable response to the analyte of interest. researchgate.net
pH-Dependent Spectroscopic Behavior
The spectroscopic behavior of many dyes is known to be pH-dependent, making them useful as pH indicators. Changes in pH can affect the protonation state of functional groups within the dye molecule, leading to shifts in their absorption or emission maxima and resulting in visible color changes. sci-hub.seresearchgate.net
Environmental Chemistry and Remediation Strategies for C.i. Basic Yellow 39
Degradation Pathways and Transformation Products of C.I. Basic Yellow 39
Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies and assessing the environmental risk of its transformation products. Various physical, chemical, and biological processes can break down this complex organic molecule into simpler, and ideally, less harmful substances.
Photocatalytic degradation, particularly using titanium dioxide (TiO2) as a photocatalyst under UV irradiation, has emerged as a promising technology for the mineralization of organic dyes. The process is initiated when TiO2 absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are powerful oxidizing agents capable of degrading organic pollutants.
For the closely related dye, C.I. Basic Yellow 28, studies have shown that its photodegradation using Degussa P25 TiO2 follows a pseudo-first-order kinetic model, consistent with the Langmuir-Hinshelwood mechanism. researchgate.netkoreascience.kr This model suggests that the degradation rate is dependent on the concentration of the dye adsorbed onto the surface of the photocatalyst. In one study, a maximum degradation efficiency of 100% was achieved for a 50 mg/L solution of C.I. Basic Yellow 28 within 2.5 hours of UV-A irradiation. researchgate.net The apparent degradation rate constant for C.I. Basic Yellow 28 has been found to be lower than that of other dyes like Basic Red 46 under similar conditions, suggesting differences in their reactivity with the photogenerated radicals. isca.me
The degradation pathway of such dyes under photocatalytic conditions generally involves the attack of hydroxyl radicals on the chromophoric group, leading to decolorization. This is often followed by the cleavage of the aromatic rings and further oxidation of the resulting intermediates, ultimately leading to mineralization into CO2, H2O, and inorganic ions. While specific transformation products for this compound are not extensively documented, studies on similar azo dyes suggest the formation of various aromatic intermediates, such as hydroxylated and nitrated derivatives, before complete mineralization. mdpi.com The efficiency of the process can be influenced by factors such as catalyst loading, initial dye concentration, pH, and the presence of other substances in the water. cerist.dzbg.ac.rsscirp.org
Electrochemical methods offer a versatile and efficient approach for the treatment of dye-containing wastewater. These processes involve the generation of reactive species at the electrode surface that can degrade organic pollutants. The effectiveness of electrochemical treatment depends on several factors, including the electrode material, applied potential, and the composition of the electrolyte. cerist.dzasianpubs.org
Studies on the electrochemical treatment of C.I. Basic Yellow 28 have demonstrated high color removal efficiencies, often exceeding 95%. cerist.dzasianpubs.org Different electrode materials, including diamond, aluminum, copper, and iron-zinc alloys, have been investigated. cerist.dzasianpubs.org The degradation efficiency is influenced by mass transfer, with enhanced performance observed under stirring or flow conditions. cerist.dz While color removal can be rapid, the complete mineralization, as indicated by Chemical Oxygen Demand (COD) reduction, is often a slower process. For instance, in the treatment of a C.I. Basic Yellow 28 solution, significant color removal was achieved, but the COD and Total Organic Carbon (TOC) values did not decrease, indicating the formation of colorless organic intermediates. mdpi.com
The degradation pathway in electrochemical oxidation can proceed through direct electron transfer at the anode or indirect oxidation by electrochemically generated oxidants like hydroxyl radicals, active chlorine (in the presence of chloride ions), and persulfate (in the presence of sulfate (B86663) ions). researchgate.netresearchgate.net The formation of degradation products is followed using techniques like High-Performance Liquid Chromatography (HPLC). cerist.dzasianpubs.org For azo dyes, the initial step often involves the cleavage of the azo bond, leading to the formation of aromatic amines. These intermediates are then further oxidized, potentially leading to ring-opening and eventual mineralization. The specific intermediates formed depend on the electrode material and the reaction conditions.
Biological treatment methods, utilizing microorganisms and their enzymes, are considered environmentally friendly and cost-effective alternatives for dye remediation. The ability of certain bacteria, fungi, and algae to decolorize and degrade azo dyes has been extensively studied. researchgate.netmdpi.com The initial step in the microbial degradation of azo dyes is typically the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases, leading to the formation of colorless aromatic amines. researchgate.net This process is often more efficient under anaerobic or anoxic conditions. researchgate.net Subsequently, the resulting aromatic amines can be mineralized under aerobic conditions.
While specific studies on the microbial degradation of this compound are limited, research on other azo dyes has identified several bacterial strains, including those from the genera Pseudomonas, Bacillus, and Staphylococcus, as effective decolorizers. ijbbku.comresearchgate.net For instance, Pseudomonas aeruginosa has been shown to decolorize Reactive Black 39 and Acid Red 360 effectively. cu.edu.tr The efficiency of microbial degradation is influenced by factors such as pH, temperature, initial dye concentration, and the presence of co-substrates like glucose. mdpi.comnih.gov
Enzymatic treatment, using isolated enzymes, offers a more specific and controllable approach to dye degradation. Laccases and peroxidases are two key groups of enzymes that have shown potential for decolorizing a wide range of dyes. csic.esnih.govnih.govmdpi.com Laccases, multi-copper oxidases, can decolorize azo dyes through a free radical mechanism, often avoiding the formation of toxic aromatic amines. nih.gov A study on the decolorization of C.I. Reactive Yellow 39 by immobilized polyphenol oxidase from quince leaves demonstrated the potential of plant-based enzymes for dye removal. nih.gov The enzymatic decolorization process can be enhanced by the use of redox mediators. nih.gov
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad spectrum of organic pollutants. researchgate.net Besides photocatalysis and electrochemical oxidation, other AOPs like the Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are effective for dye degradation. isca.memdpi.comekb.eg
The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction through the photoreduction of Fe³⁺ back to Fe²⁺ under UV irradiation, thereby accelerating the degradation rate. Studies on the degradation of Basic Yellow 2 using the photo-Fenton reagent have shown complete oxidation and degradation of the dye into CO₂, H₂O, and other inorganic substances. isca.me The efficiency of these processes is highly dependent on parameters such as pH (typically acidic conditions are optimal), the concentrations of iron ions and hydrogen peroxide, and the intensity of UV light. isca.memdpi.com
The degradation pathway in Fenton and photo-Fenton processes involves the attack of hydroxyl radicals on the dye molecule, leading to the cleavage of the chromophore and subsequent fragmentation and oxidation of the aromatic intermediates. The mineralization of the dye is confirmed by the reduction in Total Organic Carbon (TOC). The reaction mechanism for the degradation of Basic Yellow 2 by the photo-Fenton process has been proposed to involve a series of oxidation steps initiated by hydroxyl radicals. isca.me
Adsorption and Separation Technologies for this compound Removal from Aqueous Matrices
Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. This section focuses on the development of novel adsorbents for the removal of this compound.
Carbon-Silica Composites: Carbon-silica composites are promising adsorbents that combine the advantageous properties of both carbon (high surface area and porosity) and silica (B1680970) (good mechanical stability and hydrophilicity). royalsocietypublishing.orgmdpi.comresearchgate.netresearchgate.net These materials can be synthesized from various precursors, including industrial by-products like molasses and phenol-formaldehyde resin. royalsocietypublishing.orgresearchgate.netnih.gov A study on the adsorption of the structurally similar C.I. Basic Yellow 2 onto a carbon-silica composite demonstrated a high sorption capacity, ranging from 716.3 mg/g to 733.2 mg/g at temperatures between 20 and 60 °C. nih.gov The adsorption process was found to be very rapid, with 86% of the dye removed within the first 5 minutes. nih.gov The equilibrium data for the adsorption of C.I. Basic Yellow 2 on this composite were best described by the Freundlich isotherm model, suggesting a heterogeneous surface. cput.ac.za
Functionalized Polymers: Polymeric adsorbents can be tailored for specific applications by introducing functional groups onto their surface. For the removal of cationic dyes like this compound, polymers functionalized with anionic groups (e.g., carboxyl or sulfonyl groups) or amine groups can be highly effective due to electrostatic interactions. mdpi.commdpi.comsemanticscholar.org Amine-functionalized magnetic silica nanocomposites have been successfully used for the adsorption of anionic dyes, and a similar approach with anionic functionalization could be applied for cationic dyes. researchgate.net The adsorption capacity of these materials is influenced by the pH of the solution, which affects the surface charge of the adsorbent and the ionization of the dye molecule.
Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has gained significant attention as a low-cost and sustainable adsorbent for water remediation. scirp.orgcput.ac.za Various agricultural wastes, such as rice husk, can be used as feedstock for biochar production. koreascience.krscirp.orgnih.govmdpi.com The adsorption capacity of biochar is attributed to its porous structure, large surface area, and the presence of various functional groups on its surface. The properties of biochar can be tuned by adjusting the pyrolysis conditions and through post-production modifications. Studies on the use of rice husk biochar for the removal of cationic dyes have shown promising results, with adsorption capacities influenced by factors such as pH, temperature, and initial dye concentration. koreascience.krnih.gov The adsorption of cationic dyes onto biochar is often described by the Langmuir or Freundlich isotherm models, indicating monolayer or heterogeneous adsorption, respectively. aloki.huresearchgate.netresearchgate.netgnest.org
Interactive Data Table: Adsorption Capacities of Various Adsorbents for Cationic Dyes
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |
| Carbon-Silica Composite | C.I. Basic Yellow 2 | 733.2 | Freundlich | nih.govcput.ac.za |
| Carbon-Silica Composite | C.I. Basic Blue 3 | 1295.9 | Freundlich | nih.gov |
| Silybum Marianum Stem (Carbonized) | C.I. Basic Yellow 28 | 271.73 | Langmuir | researchgate.netnih.gov |
| Rice Husk Biochar | Methylene Blue | 24.48 | Langmuir | bg.ac.rsnih.gov |
| Rice Husk Biochar | Crystal Violet | 25.46 | Langmuir | bg.ac.rsnih.gov |
| Groundnut Shell Biochar | Basic Blue 41 | 22.32 | Sips | aloki.hu |
| Groundnut Shell Biochar | Basic Red 09 | 40.66 | Sips | aloki.hu |
Adsorption Isotherm and Kinetic Modeling
The study of adsorption isotherms is crucial for understanding the interaction between the dye (adsorbate) and the adsorbent material at equilibrium. Kinetic modeling, on the other hand, provides insights into the rate of dye uptake.
Adsorption Isotherms:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often used to describe chemisorption processes. The Langmuir model can be represented by the following equation:
Ce/qe = 1/(KLqm) + Ce/qm*
Where:
Ce is the equilibrium concentration of the dye (mg/L).
qe is the amount of dye adsorbed at equilibrium (mg/g).
qm is the maximum monolayer adsorption capacity (mg/g).
KL is the Langmuir constant related to the energy of adsorption (L/mg).
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume monolayer adsorption. It is represented by the equation:
*log(qe) = log(KF) + (1/n)log(Ce)
Where:
KF and n are Freundlich constants related to adsorption capacity and intensity, respectively.
Studies on various dyes have shown that both Langmuir and Freundlich models can effectively describe the adsorption equilibrium. For instance, the adsorption of Malachite Green on cocoa shell activated carbon was well-represented by both models. semanticscholar.org Similarly, the removal of Sunset Yellow dye using a cadmium-based imidazole (B134444) zeolite nanostructure showed a good fit with the Langmuir isotherm. researchgate.net
Kinetic Modeling:
Pseudo-Second-Order Model: This model is commonly used to describe adsorption kinetics and assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. The pseudo-second-order equation is given by:
t/qt = 1/(k2qe^2) + t/qe*
Where:
qt is the amount of dye adsorbed at time t (mg/g).
k2 is the rate constant of pseudo-second-order adsorption (g/mg·min).
Research has consistently shown that the pseudo-second-order model provides a good correlation for the adsorption of various dyes, indicating that chemisorption is often the rate-controlling step. semanticscholar.orgresearchgate.net
Table 1: Adsorption Isotherm and Kinetic Parameters for Dye Removal
| Adsorbent | Dye | Isotherm Model | Kinetic Model | Maximum Adsorption Capacity (qm, mg/g) | Reference |
|---|---|---|---|---|---|
| Cocoa Shell Activated Carbon | Malachite Green | Langmuir, Freundlich | Pseudo-second-order | - | semanticscholar.org |
| Cadmium-based Imidazole Zeolite | Sunset Yellow | Langmuir | Pseudo-second-order | 145.41 (at 50°C) | researchgate.net |
| Mixed Fruit Peel Waste | Sunset Yellow FCF | Langmuir | Pseudo-second-order | 200 | gnest.org |
Electrokinetic Phenomena and Surface Charge Dynamics in Adsorption
Electrokinetic phenomena arise from the formation of an electrical double layer at the interface between a solid surface and a liquid. ipfdd.de This double layer consists of a charged surface and a layer of counter-ions from the solution. The surface charge of the adsorbent and the ionic nature of the dye are critical factors influencing the adsorption process.
For a cationic dye like this compound, adsorbents with a negative surface charge are generally more effective due to electrostatic attraction. The surface charge of many adsorbent materials is pH-dependent. For instance, materials with acidic functional groups will have a more negative surface charge at higher pH values, enhancing the adsorption of cationic dyes.
The movement of charged particles in an electric field (electrophoresis) and the generation of an electrical potential by the movement of particles (sedimentation potential) are examples of electrokinetic phenomena that can provide insights into the surface charge characteristics of adsorbents and their interaction with dye molecules. ipfdd.de The zeta potential, which is the electric potential at the slipping plane of the double layer, is a key parameter in understanding these interactions. A more negative zeta potential generally favors the adsorption of cationic dyes.
Influence of Environmental Factors on Adsorption Efficacy
The efficiency of this compound removal by adsorption is significantly influenced by various environmental parameters.
pH: The solution pH affects both the surface charge of the adsorbent and the ionization of the dye molecule. For cationic dyes, adsorption is generally favored at higher pH values where the adsorbent surface tends to be more negatively charged. nih.gov
Temperature: Temperature can influence the adsorption process in several ways. An increase in temperature may enhance the diffusion rate of dye molecules and increase the adsorption capacity if the process is endothermic. Conversely, for an exothermic process, an increase in temperature will decrease the adsorption capacity.
Ionic Strength: The presence of salts in the wastewater can affect the adsorption of ionic dyes. An increase in ionic strength can lead to a screening effect on the electrostatic interactions between the dye and the adsorbent surface, which may either increase or decrease adsorption depending on the specific system. d-nb.inforesearchgate.net For instance, increased ionic strength can sometimes reduce the repulsion between adsorbed dye molecules, leading to higher adsorption.
Surfactant Presence: Surfactants are often present in textile effluents and can significantly impact dye adsorption. Surfactants can compete with dye molecules for active sites on the adsorbent, or they can form micelles that encapsulate the dye, affecting its availability for adsorption. researchgate.netwur.nl The nature of the surfactant (anionic, cationic, or non-ionic) will determine the type of interaction with the cationic dye and the adsorbent surface.
Membrane Separation Techniques for this compound Remediation
Membrane separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), are effective methods for removing dyes from textile effluents. sid.ir These processes work by using a semi-permeable membrane to separate the dye molecules from the water.
Nanofiltration (NF): NF membranes have pore sizes that allow them to retain multivalent salts and larger organic molecules like dyes, while allowing monovalent salts and water to pass through.
Reverse Osmosis (RO): RO membranes have even smaller pores and can remove almost all dissolved solids, including dyes and salts, producing high-quality permeate.
Studies have demonstrated high removal efficiencies for various types of dyes using membrane technology, with reverse osmosis generally achieving the highest removal rates (>95%). sid.ir
Hybrid and Integrated Treatment Systems for this compound-Containing Effluents
To achieve higher removal efficiencies and address the limitations of individual treatment methods, hybrid and integrated systems are often employed. researchgate.net These systems combine different physical, chemical, and biological processes. For this compound, a combination of adsorption with another process could be beneficial.
For example, a system could integrate adsorption with a membrane process. Adsorption could be used as a pre-treatment step to reduce the dye concentration before it enters the membrane unit, thereby reducing membrane fouling and increasing the lifespan of the membrane. Alternatively, adsorption could be used to treat the concentrate stream from a membrane process, further concentrating the dye for potential recovery or disposal.
Another hybrid approach could involve combining adsorption with an advanced oxidation process (AOP). AOPs can break down the complex dye molecules into simpler, less harmful compounds. Adsorption could be used to remove the parent dye, and the AOP could then treat the remaining refractory compounds.
Analytical Monitoring of this compound Residuals in Environmental Samples
Accurate and sensitive analytical methods are essential for monitoring the concentration of this compound in treated effluents and environmental samples to ensure compliance with discharge regulations.
Commonly used analytical techniques include:
Spectrophotometry: UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of colored compounds like this compound. The concentration is determined by measuring the absorbance of the sample at the wavelength of maximum absorbance (λmax) for the dye.
High-Performance Liquid Chromatography (HPLC): HPLC is a more selective and sensitive technique that can be used to separate and quantify this compound, even in complex matrices. It is particularly useful for identifying and quantifying the dye at low concentrations.
Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides definitive identification and quantification of the dye based on its mass-to-charge ratio.
The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. epa.gov
Mechanistic Investigations of C.i. Basic Yellow 39 Interactions
Molecular Interactions in Dye-Substrate Systems
Electrostatic Interactions and Hydrogen Bonding Contributions
Electrostatic interactions play a significant role in the binding of C.I. Basic Yellow 39, particularly with negatively charged surfaces. As a basic (cationic) dye, this compound carries a positive charge, which facilitates attractive forces with anionic sites on substrates. mdpi.comresearchgate.net Studies on the adsorption of basic dyes, including C.I. Basic Yellow 2 (a related basic yellow dye), on materials like carbon-silica composites have highlighted the importance of electrostatic attraction between the positively charged dye molecules and the negatively charged adsorbent surface. mdpi.comresearchgate.net
Hydrogen bonding also contributes to the interaction between this compound and substrates. Hydrogen bonds can form between hydrogen atoms in the dye molecule (particularly those bonded to electronegative atoms like nitrogen) and electronegative atoms (such as oxygen or nitrogen) present in the substrate's functional groups (e.g., hydroxyl groups on cellulose (B213188) or silica). mdpi.comresearchgate.netiisc.ac.in Research indicates that hydrogen bonds can form between the hydroxyl groups of solid materials and nitrogen atoms in dye molecules. mdpi.com These interactions, alongside electrostatic forces, contribute to the binding mechanism of basic dyes on various surfaces. researchgate.net
π-π Stacking Interactions and Hydrophobic Association
π-π stacking interactions occur between the aromatic rings present in the structure of this compound and similar aromatic or conjugated systems in the substrate. These interactions arise from the overlap of the pi electron clouds of the aromatic rings and can contribute significantly to the stability of the dye-substrate complex, particularly in systems involving materials with extended pi systems like carbon-based adsorbents or certain polymers. nih.govnih.govmdpi.comnih.gov
Hydrophobic association, driven by the tendency of nonpolar parts of the dye molecule to avoid contact with water, also influences the interaction with substrates, especially in aqueous environments. nih.govresearchgate.netchinesechemsoc.org Hydrophobic interactions can lead to the partitioning of the dye into less polar regions of the substrate or the formation of aggregates, further enhancing the binding. mdpi.comresearchgate.net Studies on dye-surfactant interactions have shown that variations in the hydrophobicity of dye molecules can significantly influence their interactions. researchgate.net
Reaction Mechanisms of this compound Degradation
The degradation of this compound can occur through various chemical processes, particularly oxidation. Understanding the mechanisms involved is crucial for developing effective methods to remove or decolorize the dye in wastewater or other contaminated matrices.
Identification of Key Radical Species in Oxidative Processes (e.g., hydroxyl radicals)
Oxidative degradation of dyes often involves the generation of highly reactive radical species. Among the most important are hydroxyl radicals (•OH), which are powerful oxidizing agents capable of non-selectively degrading organic compounds. nih.govmdpi.comd-nb.infoohsu.eduscirp.org Advanced Oxidation Processes (AOPs), such as those involving gamma radiation or electrochemical methods, are known to produce hydroxyl radicals that can break down dye molecules. nih.govmdpi.comd-nb.info
Other radical species, such as sulfate (B86663) radicals (SO₄•⁻) and superoxide (B77818) radicals (•O₂⁻), can also play a role in the oxidative degradation of dyes depending on the specific process employed. researchgate.net The presence and concentration of these radical species are critical factors influencing the efficiency and pathway of dye degradation. mdpi.comresearchgate.net
Proposed Degradation Pathways and Intermediate Characterization
The degradation of this compound typically proceeds through a series of steps involving the attack of oxidizing species on the dye molecule, leading to the formation of intermediate products. Characterization of these intermediates provides valuable information about the degradation pathway. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to identify these intermediate compounds. mdpi.comacs.orgresearchgate.netresearchgate.netmdpi.com
While specific degradation pathways for this compound are not extensively detailed in the provided context, studies on related azo dyes offer insights into potential degradation mechanisms. Degradation often involves the cleavage of azo bonds (-N=N-), breakdown of aromatic rings, and the formation of smaller, more oxidized molecules, such as organic acids, and eventually leading to mineralization into carbon dioxide and water under complete degradation. mdpi.comohsu.eduacs.orgmdpi.com For instance, the degradation of other dyes has been shown to produce intermediates like aromatic amines, quinones, and various smaller fragments. ohsu.eduacs.orgmdpi.com Proposed pathways for other dyes often involve initial attack by radicals, followed by a cascade of reactions including hydroxylation, bond cleavage, and further oxidation. mdpi.comohsu.edumdpi.com
Mechanistic Aspects of Dye-Adsorbent Binding
The mechanism by which this compound binds to adsorbent materials is a combination of the molecular interactions discussed earlier. The efficiency and capacity of an adsorbent are directly related to the nature and strength of these binding mechanisms.
Key mechanisms involved in dye adsorption include ion exchange, chemical bonding, electrostatic interaction, surface complexation, surface precipitation, and physical adsorption. mdpi.comresearchgate.net For cationic dyes like this compound, electrostatic attraction to negatively charged functional groups on the adsorbent surface is a primary driving force. mdpi.comresearchgate.netrsc.org Hydrogen bonding between the dye and surface hydroxyl or other polar groups also contributes to the binding. mdpi.comresearchgate.netresearchgate.net
Furthermore, π-π interactions between the aromatic structures of the dye and conjugated systems within the adsorbent material enhance the adsorption, particularly on carbon-based adsorbents. rsc.orgresearchgate.net Hydrophobic interactions can also play a role, especially in systems where the adsorbent surface has hydrophobic regions. researchgate.net The specific contribution of each mechanism depends on the chemical nature of both the dye and the adsorbent, as well as environmental conditions such as pH and temperature. mdpi.comresearchgate.netresearchgate.net
Research findings often quantify the adsorption capacity of different materials for basic dyes, providing data that helps elucidate the binding mechanisms. For example, studies on C.I. Basic Yellow 2 adsorption on carbon-silica composites have reported significant sorption capacities, with the process described as spontaneous and endothermic, indicating a physical nature of interactions driven by hydrogen bonds and electrostatic forces. mdpi.comresearchgate.net
Interactive Data Table: Adsorption Capacity of C.I. Basic Yellow 2 on C/SiO₂ Composite
| Temperature (°C) | Adsorption Capacity (mg/g) |
| 20 | 716.3 |
| 40 | 733.2 |
| 60 | 733.2 |
Data Source: researchgate.net
The influence of other substances, such as surfactants, on dye adsorption also provides insights into the binding mechanisms. The presence of anionic surfactants can lead to the formation of dye-surfactant complexes that interact with the adsorbent surface, altering the adsorption behavior. mdpi.comresearchgate.net
Surface Complexation and Ion Exchange Mechanisms
Surface complexation and ion exchange are significant mechanisms governing the adsorption of cationic dyes onto various materials. Basic dyes, possessing positive charges, can interact electrostatically with negatively charged sites on the surface of an adsorbent. researchgate.net The presence of functional groups on the adsorbent surface, such as hydroxyl or silanol (B1196071) groups, can contribute to these negative charges, particularly at higher pH values. medcraveonline.com
Ion exchange involves the reversible exchange of ions between the solid phase (adsorbent) and the liquid phase (dye solution). In the case of basic dyes, the dye cations can exchange with other cations present on the adsorbent surface or within its structure. For example, studies on the adsorption of basic dyes onto clay minerals have shown that isomorphic substitution within the clay structure generates charge deficiencies, facilitating ion exchange with dye cations. medcraveonline.com Similarly, cation exchange resins with sulfonic groups exhibit strong attraction to dye ions. cnrs.fr
Research on the adsorption of C.I. Basic Yellow 2 and C.I. Basic Blue 3 onto a carbon-silica composite indicated that mechanisms include ion exchange, chemical bonding, electrostatic interaction, surface complexation, surface precipitation, and physical adsorption. mdpi.comresearchgate.net The adsorption of these basic dyes led to changes in the solid surface charge density and zeta potential of the composite particles, providing evidence for these interactions. mdpi.comresearchgate.net The presence of surfactants was also shown to influence the uptake of basic dyes, suggesting the formation of dye-surfactant complexes that interact with the surface. researchgate.net
While specific data for this compound is not available in the provided snippets, studies on other basic yellow dyes, such as C.I. Basic Yellow 2 and C.I. Basic Yellow 28, highlight the importance of pH in the adsorption process. medcraveonline.com Higher pH values generally favor the adsorption of basic dyes due to the increased negativity of the adsorbent surface. medcraveonline.com
Pore Diffusion and Mass Transfer Limitations
The kinetics of dye adsorption are influenced by mass transfer processes, including external mass transfer (film diffusion) and internal mass transfer (intra-particle diffusion). medcraveonline.com
External mass transfer involves the movement of dye molecules from the bulk solution to the external surface of the adsorbent. Intra-particle diffusion, on the other hand, describes the movement of dye molecules within the pores of the adsorbent. medcraveonline.com
Studies on the adsorption of C.I. Basic Yellow 28 onto clay have shown that both film diffusion and intra-particle diffusion can occur simultaneously, indicating that the adsorption process is controlled by a combination of these mass transfer steps. medcraveonline.com Initially, the rate of adsorption is often rapid due to readily accessible binding sites on the external surface. As these sites become occupied, intra-particle diffusion can become the rate-limiting step, as dye molecules need to diffuse into the internal pore structure of the adsorbent. medcraveonline.com
Research on the continuous electro-Fenton process for treating a reactive dye also highlighted that the decolorization rate increased with the flow rate, indicating the influence of mass transport limitations on the process kinetics. irost.ir Increasing the mass flow rate was found to increase the mass transfer coefficient. irost.ir
While direct experimental data on the pore diffusion and mass transfer limitations specifically for this compound is not available in the provided context, the principles observed for other basic and reactive dyes suggest that these factors are likely to play a significant role in its interaction kinetics with porous materials.
Computational Chemistry and Theoretical Modeling of C.i. Basic Yellow 39
Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO, frontier orbitals)
Quantum chemical calculations, often based on Density Functional Theory (DFT), are fundamental in determining the electronic structure of molecules. researchgate.netjetjournal.org For C.I. Basic Yellow 39, these calculations can provide valuable information about its electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's reactivity and electronic excitation properties, which are directly related to its color and lightfastness as a dye. Analyzing frontier orbitals (HOMO and LUMO) can help predict sites within the molecule that are most likely to participate in chemical reactions. researchgate.net While specific quantum chemical calculation data for this compound were not extensively found, DFT calculations have been widely applied to study the electronic structure and reactivity of other dye molecules, demonstrating the applicability of these methods to this class of compounds. jetjournal.orgresearchgate.net
Prediction of Reactivity and Degradation Pathways via Theoretical Methods
Theoretical methods, including quantum chemical calculations and reaction pathway mapping techniques, can be employed to predict the reactivity of this compound and its potential degradation pathways. researchgate.netresearchgate.net By calculating activation energies and transition states, it is possible to model how the dye might react with various chemical species present in its environment, such as oxidants, reductants, or pollutants. researchgate.net This is particularly relevant for understanding the environmental fate of the dye and how it might break down under different conditions (e.g., exposure to light, microbial activity, chemical treatments). ontosight.aigjesm.net Theoretical predictions of degradation pathways can help in designing effective wastewater treatment methods and assessing the environmental impact of the dye. gjesm.net Studies on the photocatalytic degradation of organic pollutants and the use of dyes as model compounds highlight the applicability of theoretical methods in this area. ontosight.ai
Development of Structure-Property Relationships for this compound and Analogs
Computational approaches are instrumental in developing quantitative structure-property relationships (QSPR) for this compound and its structural analogs. muni.cz By correlating calculated molecular descriptors (electronic, steric, topological) with observed properties (e.g., color, lightfastness, solubility, affinity to fibers), predictive models can be developed. muni.cz These models can help in understanding how modifications to the chemical structure of this compound might affect its performance and properties as a dye. This knowledge can guide the rational design of new dyes with desired characteristics, reducing the need for extensive experimental synthesis and testing. researchgate.net While specific QSPR studies on this compound were not found, the approach is widely used in dye chemistry to optimize dye properties. researchgate.net
Machine Learning Approaches for Dye Performance and Environmental Fate Prediction
Machine learning (ML) techniques are increasingly being applied in chemistry to build predictive models based on large datasets. oup.comnih.govjmir.orgnih.govimrpress.com For this compound, ML approaches can be used to predict various aspects of its performance and environmental fate. researchgate.net By training ML models on experimental and computational data related to the dye's properties, interactions, and degradation, it is possible to predict its behavior in different applications and environments. nih.govjmir.org For example, ML models could potentially predict the dyeing efficiency on a new fabric, the lightfastness under specific conditions, or the rate of degradation in a particular wastewater treatment process. imrpress.com This can accelerate the development and application of this compound and its analogs, as well as inform strategies for environmental management. researchgate.net While direct applications of ML to this compound were not specifically identified, the use of ML for predicting chemical properties and environmental behavior of various compounds is a growing field. oup.comnih.gov
Future Research Directions and Emerging Trends for C.i. Basic Yellow 39
Development of Advanced Functional Materials Incorporating C.I. Basic Yellow 39
The incorporation of this compound into advanced functional materials represents a promising area of research. This involves utilizing the dye's molecular structure and properties to impart new characteristics to materials. While specific research on this compound in this context is still emerging, the broader field of advanced functional materials incorporating dyes and polymers is active. For instance, research explores the use of ionomeric nanofibers, which are polymers with ionic functional groups, for various applications, including potential in membrane distillation and as a platform for functional materials with ionic functionalities. mdpi.com The integration of dyes like this compound into such polymeric structures could lead to materials with tailored optical, electrical, or adsorptive properties.
Another area involves the development of composites. Studies on other basic dyes, such as C.I. Basic Yellow 2, have demonstrated the effectiveness of carbon-silica composites as adsorbents for dye removal, highlighting the potential for dye-material interactions in developing functional materials for environmental applications. mdpi.com The principles derived from these studies could be extended to this compound to create novel composite materials for specific applications.
Integration of this compound in Smart Textile Technologies
The potential integration of this compound into smart textile technologies is an area for future exploration. Smart textiles are materials that can sense and react to environmental stimuli. While current research on smart textiles often focuses on incorporating nanomaterials for enhanced properties like conductivity, antistatic finish, or UV protection, the role of dyes like this compound could be investigated. researchgate.net The dye's interaction with different fiber types and its color properties might be utilized in color-changing textiles or indicators, although specific research on this compound in this domain is not widely reported in the provided search results. The development of new dyeing techniques, such as atmospheric-pressure plasma treatment, can improve dye uptake and potentially enable the integration of dyes into more complex textile structures for added functionalities. researchgate.net
Bio-inspired and Sustainable Approaches for this compound Management
Bio-inspired and sustainable approaches are gaining traction for managing the environmental impact of dyes like this compound. This primarily focuses on remediation and degradation using biological systems or processes inspired by nature. Algae-based remediation (phycoremediation) is an eco-friendly and cost-effective method for dye degradation and adsorption, with various algal species demonstrating effectiveness in removing synthetic dyes. scione.com The ability of algae to uptake, degrade, or transform toxic dyes using metabolic pathways makes them a promising tool for wastewater treatment. scione.com Microbial degradation, utilizing bacteria and fungi, is another sustainable strategy for dye removal, offering advantages such as ease of use, affordability, and less sludge generation compared to conventional methods. tandfonline.com Synergistic interactions between microbes can lead to higher dye degradation efficiency. tandfonline.com
Biosorption, using natural materials like tree ferns or waste textiles, has also been explored for removing basic dyes from aqueous solutions. researchgate.netmedchemexpress.com For instance, tree fern has been identified as a biosorbent for C.I. Basic Yellow 37, an alkaline dye. medchemexpress.com Similarly, a new adsorbent derived from waste cotton knitted fabric showed potential for removing reactive textile dye. researchgate.net These bio-inspired adsorption methods offer sustainable alternatives for managing dye contamination.
Real-time Monitoring and Sensor Development for this compound Detection
Developing real-time monitoring systems and sensors for detecting this compound in environmental samples, particularly wastewater, is crucial for effective pollution control. While the provided search results discuss real-time monitoring systems for water quality in general, including parameters like pH and dissolved oxygen, specific sensor development for this compound is not detailed. nih.govmdpi.com However, the broader field of sensor technology for detecting pollutants in water is advancing, with research on electrochemical sensors and systems integrating advanced sensor technologies. nih.govacs.org Future research could focus on developing selective and sensitive sensors specifically designed to detect the presence and concentration of this compound in complex matrices, potentially utilizing its unique electrochemical or optical properties.
Synergistic Remediation Processes for Complex this compound Contamination
Addressing complex contamination involving this compound may require synergistic remediation processes that combine multiple techniques to enhance removal efficiency. While various traditional and emerging methods exist for dye removal, including adsorption, oxidation, and biological treatment, their effectiveness can vary depending on the dye and the matrix. mdpi.comresearchgate.net Research on synergistic approaches for other dyes, such as the peroxi-coagulation degradation of C.I. Basic Yellow 2 using carbon-based electrodes, demonstrates the potential of combining electrochemical processes with coagulation for efficient decolorization. researchgate.net The development of advanced oxidation processes (AOPs) and their integration with biological methods or adsorption could offer more effective solutions for complex this compound contamination scenarios. mdpi.com Future work could explore optimized combinations of physical, chemical, and biological methods to achieve higher degradation or removal rates for this compound in diverse wastewater streams.
Interdisciplinary Research in the Context of this compound Chemistry
Interdisciplinary research is essential for a comprehensive understanding and innovative application of this compound chemistry. This involves collaboration across various scientific disciplines, including chemistry, materials science, environmental engineering, biology, and textile science. For example, understanding the interaction of this compound with different adsorbent materials requires expertise in surface chemistry and material characterization. mdpi.com Developing bio-inspired remediation strategies necessitates knowledge of microbiology, biochemistry, and ecological principles. scione.comtandfonline.com The creation of smart textiles incorporating the dye would involve textile engineering, chemistry, and potentially electronics. researchgate.net While the provided search results touch upon various individual disciplines, future progress in the field of this compound will increasingly rely on interdisciplinary approaches to address complex challenges and unlock new possibilities for this compound.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic and chromatographic methods for characterizing C.I. Basic Yellow 39, and how do they validate compound purity?
- Methodological Answer : Characterization typically employs UV-Vis spectroscopy (to confirm λmax and molar absorptivity), NMR (for structural elucidation), and HPLC (to assess purity ≥95%). For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and reference standards, as outlined in academic guidelines .
Q. How does pH influence the solubility and stability of this compound in aqueous solutions?
- Methodological Answer : Systematic studies involve preparing buffer solutions across a pH range (e.g., 2–12), measuring solubility via gravimetric analysis, and monitoring stability using accelerated degradation tests (e.g., exposure to UV light or heat). Data interpretation should account for ionic strength and counterion effects, aligning with principles of scientific investigation .
Q. What are the primary applications of this compound in biological staining, and how do researchers optimize staining protocols?
- Methodological Answer : Applications include fluorescence microscopy for cellular imaging. Optimization involves titration experiments to determine optimal dye concentration, incubation time, and wash steps to minimize background noise. Protocols should reference negative controls and validation against established stains .
Advanced Research Questions
Q. What mechanistic pathways explain the photodegradation of this compound under varying environmental conditions?
- Methodological Answer : Advanced studies use LC-MS to identify degradation byproducts and electron paramagnetic resonance (EPR) to detect radical intermediates. Experimental design should compare aerobic vs. anaerobic conditions and employ kinetic modeling to elucidate primary degradation pathways .
Q. How can researchers resolve contradictions in reported quantum yield values for this compound across different studies?
- Methodological Answer : Discrepancies may arise from differences in solvent polarity, instrumentation calibration, or excitation wavelengths. A meta-analysis of existing data, coupled with standardized re-measurement using actinometry (e.g., ferrioxalate actinometer), can identify systematic errors. Statistical tools like ANOVA should assess inter-study variability .
Q. What computational models predict the interaction of this compound with synthetic or biological polymers?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) and density functional theory (DFT) calculations model binding affinities and electronic interactions. Validation requires correlating computational results with experimental data from isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How do structural modifications of this compound alter its electrochemical properties for use in optoelectronic devices?
- Methodological Answer : Synthesize derivatives via substituent introduction (e.g., sulfonation, halogenation) and characterize using cyclic voltammetry (CV) to assess redox potentials. Bandgap calculations from UV-Vis-Tauc plots and charge-transfer efficiency via time-resolved fluorescence spectroscopy provide mechanistic insights .
Methodological Frameworks
- Experimental Reproducibility : Follow guidelines for detailed methodology sections, including instrument parameters, sample preparation, and statistical analysis thresholds (e.g., p < 0.05) .
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address gaps or inconsistencies in literature .
- Literature Review Strategies : Use Boolean operators in scientific databases (e.g., SciFinder, PubMed) with keywords like “this compound photostability” or “spectroscopic characterization” to aggregate relevant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
